molecular formula C21H18ClNO3S B2810142 Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate CAS No. 554404-43-2

Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2810142
CAS RN: 554404-43-2
M. Wt: 399.89
InChI Key: RUAYRFOIOHQJFR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C21H18ClNO3S . It has a molecular weight of 399.89 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its InChI code: 1S/C21H18ClNO3S/c1-2-26-21(25)16-13-17(14-9-5-3-6-10-14)27-20(16)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24) .

Scientific Research Applications

Synthesis and Biological Activities

Acrosin Inhibitor Synthesis

A study describes the synthesis of a novel compound through Claisen condensation, cyclization, reduction, and acylation processes. The synthesized compound exhibited moderate acrosin inhibition activity, suggesting potential applications in the development of fertility or antifertility agents (Qi et al., 2011).

Antimicrobial Activity of Thiophene Derivatives

Another research effort focused on synthesizing ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were tested for antibacterial activity. This study illustrates the potential of thiophene derivatives in creating new antimicrobial agents (Prasad et al., 2017).

Materials Science Applications

Dyeing Polyester Fibers

Research into novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers highlights the application of thiophene derivatives in textile manufacturing. These dyes exhibit good to excellent fastness properties, indicating their value in textile dyeing processes (Iyun et al., 2015).

Synthesis and Structural Analysis

Crystal Structure Analysis

A study on the synthesis and crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, offering insights into molecular geometries and interactions that could be relevant for designing compounds with specific properties (Liang Xiao-lon, 2015).

properties

IUPAC Name

ethyl 2-[(2-chloro-2-phenylacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)17-16(14-9-5-3-6-10-14)13-27-20(17)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYRFOIOHQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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